Cas no 2097866-13-0 (3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride)

3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride structure
2097866-13-0 structure
Product name:3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
CAS No:2097866-13-0
MF:C22H22ClFN2O3
MW:416.873088359833
CID:6060399
PubChem ID:126853197

3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
    • F6548-2271
    • (4-ethoxyphenyl)-(6-fluoro-4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride
    • AKOS032466783
    • 2097866-13-0
    • Inchi: 1S/C22H21FN2O3.ClH/c1-2-28-17-6-3-15(4-7-17)22(26)19-14-24-20-8-5-16(23)13-18(20)21(19)25-9-11-27-12-10-25;/h3-8,13-14H,2,9-12H2,1H3;1H
    • InChI Key: XVLWEDGUXXHGQX-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=CC2C(C=1)=C(C(C(C1C=CC(=CC=1)OCC)=O)=CN=2)N1CCOCC1

Computed Properties

  • Exact Mass: 416.1302984g/mol
  • Monoisotopic Mass: 416.1302984g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 520
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.7Ų

3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6548-2271-2μmol
3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
2097866-13-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6548-2271-5mg
3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
2097866-13-0
5mg
$69.0 2023-09-08
Life Chemicals
F6548-2271-2mg
3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
2097866-13-0
2mg
$59.0 2023-09-08
Life Chemicals
F6548-2271-3mg
3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
2097866-13-0
3mg
$63.0 2023-09-08
Life Chemicals
F6548-2271-20mg
3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
2097866-13-0
20mg
$99.0 2023-09-08
Life Chemicals
F6548-2271-20μmol
3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
2097866-13-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6548-2271-10μmol
3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
2097866-13-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6548-2271-5μmol
3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
2097866-13-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6548-2271-4mg
3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
2097866-13-0
4mg
$66.0 2023-09-08
Life Chemicals
F6548-2271-1mg
3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
2097866-13-0
1mg
$54.0 2023-09-08

Additional information on 3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride

Introduction to 3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride (CAS No. 2097866-13-0)

3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride, identified by its CAS number 2097866-13-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a quinoline core substituted with an ethoxybenzoyl group at the 3-position, a fluoro atom at the 6-position, and a morpholin-4-yl moiety at the 4-position, has garnered attention due to its potential pharmacological properties. The hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further investigation in drug development.

The quinoline scaffold is well-documented for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The structural modifications in 3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride are strategically designed to optimize its interaction with biological targets. The ethoxybenzoyl group introduces a hydrophobic pocket that can engage with specific amino acid residues in protein targets, while the fluoro atom at the 6-position enhances metabolic stability and binding affinity. The morpholin-4-yl group contributes to solubility and may modulate pharmacokinetic profiles, making this compound an intriguing subject for medicinal chemistry.

Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the quinoline core of 3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride can interact with enzymes and receptors involved in cancer pathways. For instance, preliminary computational studies suggest that this compound may inhibit kinases such as Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases. Additionally, the presence of the fluoro atom has been shown to improve binding affinity to certain protein targets, a phenomenon widely exploited in modern drug design.

In vitro studies have begun to unravel the pharmacological potential of 3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride. Initial experiments have demonstrated modest cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve disruption of signaling pathways critical for tumor growth and survival. Furthermore, the compound exhibits low toxicity towards normal cells, indicating a favorable therapeutic index. These findings are particularly promising given the increasing demand for targeted therapies that minimize side effects.

The synthesis of 3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the ethoxybenzoyl group is typically achieved through Friedel-Crafts acylation of 4-morpholinoquinoline with ethyl 4-bromobenzoate under acidic conditions. Subsequent fluorination at the 6-position is performed using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. Finally, conversion to the hydrochloride salt enhances solubility and stability, making it suitable for further pharmacological evaluation.

The role of fluorine atoms in pharmaceuticals cannot be overstated. The incorporation of a fluoro atom into a molecule often leads to improved pharmacokinetic properties, including increased bioavailability and metabolic stability. In the case of 3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride, the fluoro atom at the 6-position likely contributes to these desirable characteristics by enhancing binding affinity to biological targets while minimizing susceptibility to enzymatic degradation.

Future directions for research on 3-(4-ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yli)quinoline hydrochloride include optimization of its chemical structure for improved potency and selectivity. Additionally, preclinical studies are needed to assess its safety profile and efficacy in animal models before human trials can commence. Collaborations between synthetic chemists and biologists will be crucial in deciphering its mode of action and identifying potential therapeutic applications.

The development of novel pharmaceuticals relies heavily on innovative molecular design and interdisciplinary collaboration. Compounds like 3-(4-et hox yben z o yl)-6-fl uro - - ( mor p ho lin - - - y l ) - q uin o line hy d roch lor ide ( CAS No . 2097866 -13 -0) exemplify how strategic modifications can yield promising candidates for treating complex diseases. As research progresses, it is expected that additional derivatives will be synthesized and evaluated, further expanding our understanding of quinoline-based therapeutics.

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